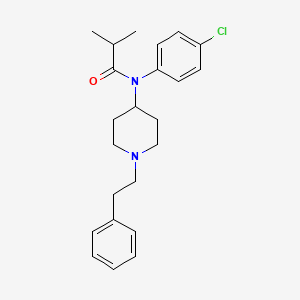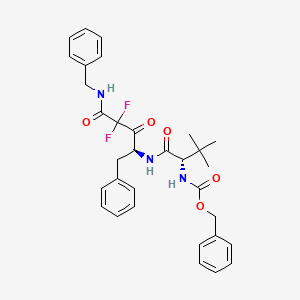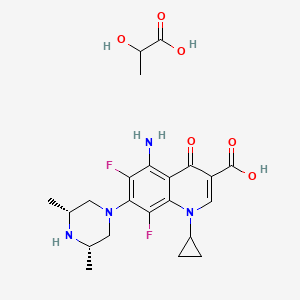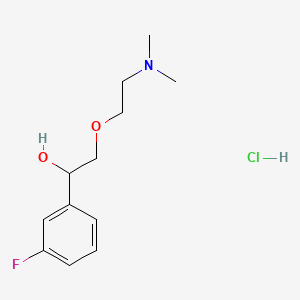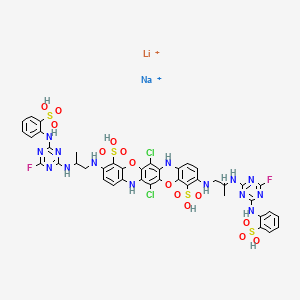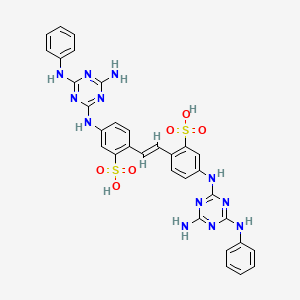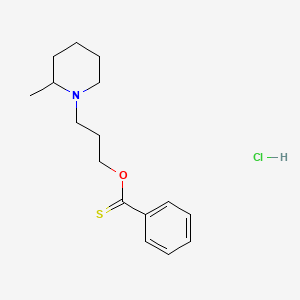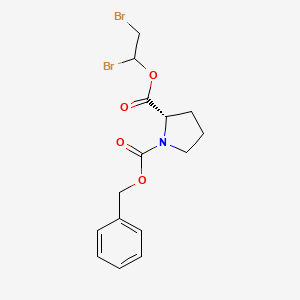
N-Carbobenzoxy-L-proline-1,2-dibromoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester, also known by its identifier XEJ75AY3XE, is a synthetic organic compound with the molecular formula C15H17Br2NO4. This compound is characterized by its unique structure, which includes a dibromoethyl ester moiety attached to a proline derivative. It is primarily used in various chemical and pharmaceutical research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester typically involves the esterification of N-Carbobenzoxy-L-Proline with 1,2-dibromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Solvent recovery and recycling methods are also employed to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester undergoes various chemical reactions, including:
Oxidation: The dibromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohol derivatives.
Substitution: The bromine atoms in the dibromoethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester involves its reactivity with nucleophiles and electrophiles. The dibromoethyl group serves as a reactive site for substitution reactions, while the ester moiety can undergo hydrolysis or reduction. The compound’s interaction with biological molecules, such as enzymes, can lead to inhibition or modification of their activity, making it valuable in biochemical research.
Comparaison Avec Des Composés Similaires
- N-Carbobenzoxy-L-Proline-1,2-Dichloroethyl Ester
- N-Carbobenzoxy-L-Proline-1,2-Diiodoethyl Ester
- N-Carbobenzoxy-L-Proline-1,2-Difluoroethyl Ester
Comparison: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atoms provide a balance of reactivity and stability, making this compound particularly useful in synthetic and research applications.
Propriétés
Numéro CAS |
64187-33-3 |
|---|---|
Formule moléculaire |
C15H17Br2NO4 |
Poids moléculaire |
435.11 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-(1,2-dibromoethyl) (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17Br2NO4/c16-9-13(17)22-14(19)12-7-4-8-18(12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13?/m0/s1 |
Clé InChI |
CTPTZCFMSXBWEB-UEWDXFNNSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




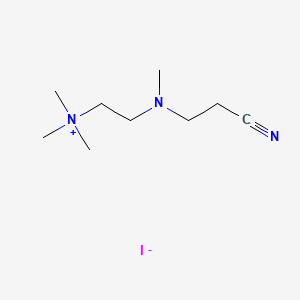

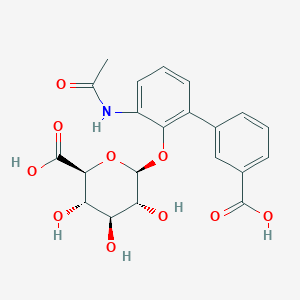
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
